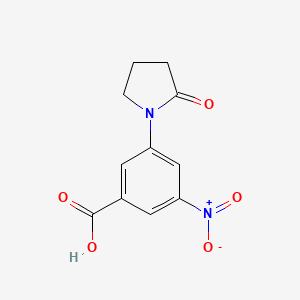
3-Nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid
Übersicht
Beschreibung
3-Nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a nitro group, a pyrrolidinone ring, and a benzoic acid moiety, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various intermediates useful in further chemical synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under controlled conditions.
Major Products Formed:
Amino derivatives: from reduction reactions.
Substituted benzoic acids: from electrophilic and nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-Nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidinone ring may interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
4-Nitrobenzoic Acid: Similar in structure but lacks the pyrrolidinone ring.
3-Nitrobenzamide: Contains a nitro group and an amide instead of a carboxylic acid.
5-Nitro-2-pyrrolidinone: Similar pyrrolidinone ring but different substitution pattern on the aromatic ring.
Uniqueness: 3-Nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H10N2O5 |
|---|---|
Molekulargewicht |
250.21 g/mol |
IUPAC-Name |
3-nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C11H10N2O5/c14-10-2-1-3-12(10)8-4-7(11(15)16)5-9(6-8)13(17)18/h4-6H,1-3H2,(H,15,16) |
InChI-Schlüssel |
QFQDRPMQBMCVDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)C2=CC(=CC(=C2)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
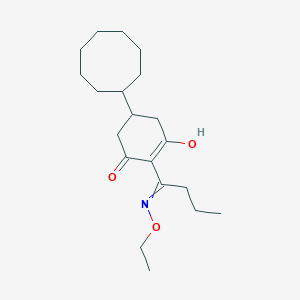
![2-[(4-Bromo-2-chlorophenyl)amino]-3,4-difluorobenzoic acid](/img/structure/B8286537.png)
![4-{[4-(diethylamino)but-2-yn-1-yl]amino}-1,3-thiazol-2(5H)-one](/img/structure/B8286539.png)

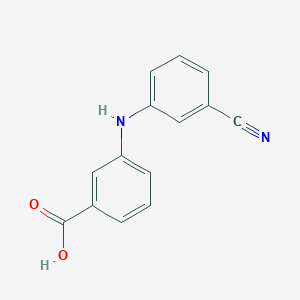
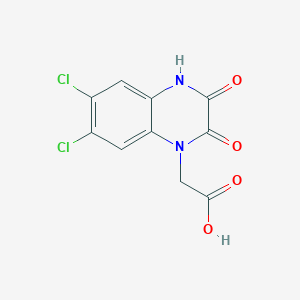
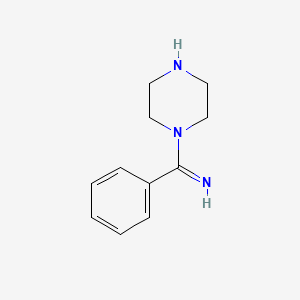
![3-(4-(tert-butyldimethylsilyl)-5-chloro-3,6-difluoropyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8286569.png)
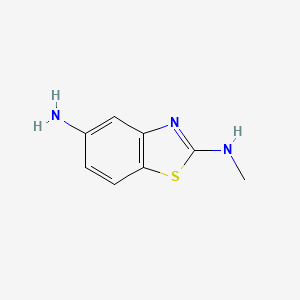
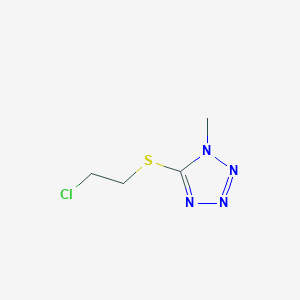
![5-(5-Chloropentyl)imidazo[1,5-a]pyridine](/img/structure/B8286591.png)
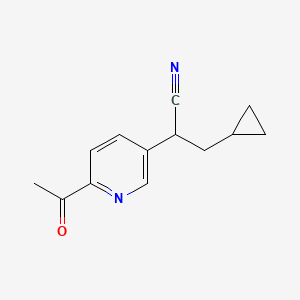
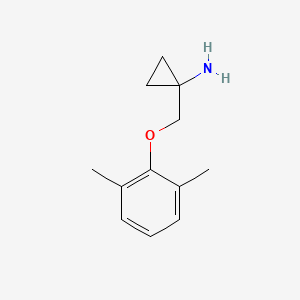
![[1,4]Benzodioxino[2,3-c]pyridine 2-oxide](/img/structure/B8286611.png)
